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Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a pivotal

role in the hypothalamic-pituitary-adrenal (HPA) axis. It is produced from the precursor protein

pro-opiomelanocortin (POMC). The N-terminal region of ACTH, specifically the first 24 amino

acids (ACTH(1-24)), is responsible for its full biological activity, which primarily involves

stimulating the adrenal cortex to synthesize and release glucocorticoids.[1] The high degree of

sequence conservation of ACTH, particularly in its N-terminal domain, across vertebrate

species highlights its fundamental physiological importance.[1] This technical guide provides a

comprehensive analysis of the evolutionary conservation of the ACTH(2-24) sequence, details

key experimental protocols for its study, and illustrates the canonical signaling pathway it

initiates.

Data Presentation: Evolutionary Conservation of
ACTH(2-24)
The amino acid sequence of ACTH(2-24) is exceptionally conserved throughout vertebrate

evolution, reflecting a strong selective pressure to maintain its structure and function. The table

below presents a comparative alignment of the ACTH(1-24) sequence from several
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representative vertebrate species, along with the calculated percentage identity of the ACTH(2-

24) fragment relative to the human sequence.

Table 1: Amino Acid Sequence Alignment and Percentage Identity of ACTH(1-24) in Vertebrate

Species

Species
Amino Acid Sequence (1-
24)

% Identity of ACTH(2-24) to
Human

Human (Homo sapiens)
S-Y-S-M-E-H-F-R-W-G-K-P-V-

G-K-K-R-R-P-V-K-V-Y-P
100%

Mouse (Mus musculus)
S-Y-S-M-E-H-F-R-W-G-K-P-V-

G-K-K-R-R-P-V-K-V-Y-P
100%

Rat (Rattus norvegicus)
S-Y-S-M-E-H-F-R-W-G-K-P-V-

G-K-K-R-R-P-V-K-V-Y-P
100%

Bovine (Bos taurus)
S-Y-S-M-E-H-F-R-W-G-K-P-V-

G-K-K-R-R-P-V-K-V-Y-P
100%

Chicken (Gallus gallus)
S-Y-S-M-E-H-F-R-W-G-K-P-V-

G-R-K-R-R-P-I-K-V-Y-P
91.3%

Frog (Xenopus laevis)
S-Y-S-M-E-H-F-R-W-G-K-P-V-

G-R-K-R-R-P-I-K-V-Y-P
91.3%

Zebrafish (Danio rerio)
S-Y-S-M-E-H-F-R-W-G-K-P-M-

G-R-K-R-R-P-I-K-V-Y-P
87.0%

Note: Amino acid substitutions relative to the human sequence are highlighted in bold.

Experimental Protocols
Determination of Amino Acid Sequence and
Conservation
a) Multiple Sequence Alignment (MSA)
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Multiple sequence alignment is a crucial bioinformatics method for comparing three or more

biological sequences to identify regions of similarity that may be a consequence of functional,

structural, or evolutionary relationships.[2]

Protocol using Clustal Omega:

Sequence Retrieval: Obtain the protein sequences of ACTH or its precursor, POMC, for the

species of interest from public databases such as the National Center for Biotechnology

Information (NCBI) or UniProt.

Input Sequences: Access the Clustal Omega web server or a locally installed version. Paste

the retrieved sequences in FASTA format into the submission form.[3]

Parameter Settings:

Specify the sequence type as "Protein."

Select the desired output format (e.g., ClustalW with character counts).

Default alignment parameters, including gap opening and extension penalties, are

generally suitable for standard analyses but can be adjusted for specific research

questions.[4]

Execution of Alignment: Submit the sequences for alignment. Clustal Omega employs a

seeded guide tree and HMM profile-profile techniques to generate the alignment.[2]

Result Analysis: The output will display the aligned sequences, with conserved residues

typically marked. This visual representation allows for the straightforward identification of

conserved and variable regions. The ACTH(2-24) segment can then be isolated for

calculating percentage identity.

b) Phylogenetic Analysis

Phylogenetic analysis aims to infer the evolutionary history and relationships among different

species or molecules by comparing their sequence data.

Protocol using MEGA (Molecular Evolutionary Genetics Analysis):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://journals.biologists.com/jeb/article/212/23/3901/9627/Characterization-of-the-sea-bass-melanocortin-5
https://courseware.cutm.ac.in/wp-content/uploads/2020/10/Multiple-Sequence-Alignment.pdf
https://www.dnastar.com/manuals/MegAlignPro/17.6/en/topic/clustal-omega-alignment-options
https://journals.biologists.com/jeb/article/212/23/3901/9627/Characterization-of-the-sea-bass-melanocortin-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Input: Launch the MEGA software and load the aligned sequence file (e.g., in FASTA or

MEGA format) from the MSA step.[5][6][7][8]

Analysis Selection: From the "Phylogeny" menu, choose a method for constructing the

phylogenetic tree, such as "Construct/Test Maximum Likelihood Tree" or "Construct/Test

Neighbor-Joining Tree."[5][6][7][8]

Parameter Configuration:

Substitution Model: Select an appropriate model of amino acid substitution (e.g., JTT,

WAG). MEGA provides tools to help determine the best-fit model for the dataset.[5][6][7][8]

Phylogenetic Test: To assess the statistical support for the tree's topology, select a method

like the "Bootstrap method" and specify the number of replicates (e.g., 1000).[5][6][7][8]

Handling of Gaps/Missing Data: Define how gaps in the alignment should be treated (e.g.,

"Pairwise deletion" or "Complete deletion").[5][6][7][8]

Tree Computation: Initiate the analysis. MEGA will then construct the phylogenetic tree

according to the specified parameters.

Tree Visualization and Interpretation: The resulting phylogenetic tree is displayed. Branch

lengths are proportional to the amount of evolutionary change, and the bootstrap values at

the nodes represent the statistical confidence in those groupings.[5][6][7][8]

Functional Analysis of ACTH(2-24) Activity
a) Quantification of ACTH in Biological Samples (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and widely used

immunological assay for detecting and quantifying peptides, proteins, antibodies, and

hormones.

Protocol for a competitive ELISA:

Plate Coating: Adsorb a capture antibody specific to ACTH onto the wells of a 96-well

microplate. Incubate overnight at 4°C.
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Washing: Aspirate the coating solution and wash the plate with a wash buffer (e.g., PBS

containing 0.05% Tween 20) to remove unbound antibody.

Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific

binding of subsequent reagents. Incubate for 1-2 hours at room temperature.

Washing: Repeat the washing step.

Competitive Reaction: Add ACTH standards of known concentrations and the unknown

samples to the wells. Subsequently, add a fixed concentration of biotin-conjugated ACTH to

all wells. The native ACTH in the standards and samples will compete with the biotinylated

ACTH for binding to the immobilized capture antibody. Incubate for 2 hours at room

temperature.[9]

Washing: Repeat the washing step.

Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate

to each well. Streptavidin binds with high affinity to the biotin on the captured biotinylated

ACTH. Incubate for 1 hour at room temperature.

Washing: Repeat the washing step.

Substrate Development: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-

tetramethylbenzidine). The enzyme will catalyze a color change, with the intensity being

inversely proportional to the amount of native ACTH in the sample. Incubate in the dark for

15-30 minutes.[10]

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the enzymatic

reaction.[10]

Absorbance Measurement: Read the absorbance of each well using a microplate reader at

the appropriate wavelength (e.g., 450 nm).[11]

Data Interpretation: Construct a standard curve by plotting the absorbance values of the

standards against their corresponding concentrations. The concentration of ACTH in the

unknown samples can then be interpolated from this curve.[11]
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b) Analysis of ACTH Receptor-Ligand Interaction (BRET Assay)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay for

monitoring protein-protein interactions in real-time, making it well-suited for studying the binding

of ACTH to its receptor, the Melanocortin 2 Receptor (MC2R).[12]

Protocol for a BRET-based ligand binding assay:

Vector Construction:

Genetically fuse the coding sequence of MC2R to that of a BRET donor, such as Renilla

luciferase (Rluc), in a suitable mammalian expression vector.

Obtain or synthesize a fluorescently labeled ACTH analog to serve as the BRET acceptor

(e.g., ACTH conjugated with a fluorophore like TAMRA).

Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293T) and

transiently transfect the cells with the MC2R-Rluc expression construct.[9]

Cell Seeding: After 24-48 hours post-transfection, seed the cells into a white, clear-bottom

96-well microplate.

Ligand Incubation: Treat the cells with varying concentrations of the fluorescently labeled

ACTH analog. For competitive binding experiments, co-incubate with a range of

concentrations of unlabeled ACTH. Allow the incubation to proceed until binding equilibrium

is reached.

Substrate Addition: Add the luciferase substrate, such as coelenterazine h, to each well.[12]

BRET Signal Detection: Immediately measure the light emission at two distinct wavelengths

using a BRET-capable plate reader: one corresponding to the donor emission peak (e.g.,

~480 nm for Rluc) and the other to the acceptor emission peak (e.g., ~580 nm for TAMRA).

[12]

Data Analysis: Calculate the BRET ratio by dividing the intensity of the acceptor emission by

that of the donor emission. Plot the BRET ratio against the ligand concentration to determine

the binding affinity (Kd).
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Mandatory Visualization
ACTH Signaling Pathway
The canonical signaling pathway initiated by ACTH binding to the MC2R is depicted below. This

interaction is facilitated by the Melanocortin Receptor Accessory Protein (MRAP).[13]
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Caption: ACTH signaling pathway via the MC2R.
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Experimental Workflow for Sequence Conservation
Analysis
The logical flow for analyzing the evolutionary conservation of the ACTH(2-24) sequence is

outlined in the following diagram.

Data Acquisition
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Caption: Workflow for ACTH sequence conservation analysis.

Conclusion
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The profound evolutionary conservation of the ACTH(2-24) sequence across a vast array of

vertebrate species highlights its critical and conserved role in regulating adrenal

steroidogenesis and the physiological response to stress. This guide provides researchers and

professionals in drug development with a detailed overview of this conservation, along with

robust and validated protocols for its investigation. A thorough understanding of the conserved

and variable domains within the ACTH peptide is instrumental in the rational design of novel

therapeutics targeting the MC2R, with the potential for improved specificity and

pharmacological profiles. The experimental workflows detailed herein offer a practical

framework for further exploration into the evolution and function of this essential peptide

hormone.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/sites/books/NBK279118/
https://www.benchchem.com/product/b3029479#evolutionary-conservation-of-the-acth-2-24-sequence
https://www.benchchem.com/product/b3029479#evolutionary-conservation-of-the-acth-2-24-sequence
https://www.benchchem.com/product/b3029479#evolutionary-conservation-of-the-acth-2-24-sequence
https://www.benchchem.com/product/b3029479#evolutionary-conservation-of-the-acth-2-24-sequence
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

